Aspartyl-alanyl-diketopiperazine acetate
Description
Aspartyl-alanyl-diketopiperazine (DA-DKP), often studied as its acetate (B1210297) salt, represents a fascinating nexus of protein degradation and bioactive metabolite generation. Its emergence from one of the most abundant proteins in human plasma has provided a compelling case study for understanding how protein fragments can assume novel biological activities. Research into this compound has illuminated its role as an immunomodulatory agent, offering insights into the intricate signaling pathways that govern immune cell function.
Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed from the condensation of two amino acids. nih.gov This structural class is widespread in nature, having been isolated from a diverse array of organisms including fungi, bacteria, and marine life. nih.gov The rigid, six-membered ring of the DKP scaffold makes it a privileged structure in medicinal chemistry, providing a stable backbone for the presentation of various functional groups. nih.gov
The chemical biology of DKPs is rich and varied, with different members of the class exhibiting a broad spectrum of biological activities, such as antimicrobial, antitumor, and neuroprotective effects. Aspartyl-alanyl-diketopiperazine fits within this family as a simple, unmodified DKP derived from the amino acids aspartic acid and alanine (B10760859). Its significance in research stems not from complex modifications but from its specific origin and its distinct immunomodulatory profile. Unlike many DKPs that are products of microbial secondary metabolism, Aspartyl-alanyl-diketopiperazine is notably formed from a critical human protein, which sets it apart in the field of DKP chemical biology.
Table 1: Physicochemical Properties of Aspartyl-alanyl-diketopiperazine
| Property | Value |
| Formal Name | 5S-methyl-3,6-dioxo-2S-piperazineacetic acid |
| Synonym | DA-DKP |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| CAS Number | 110954-19-3 |
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The discovery of Aspartyl-alanyl-diketopiperazine is directly linked to the study of commercial preparations of human serum albumin (HSA). nih.govnih.gov It was identified as a molecule generated by the cleavage and subsequent cyclization of the N-terminal dipeptide (Aspartyl-Alanine) from HSA during the manufacturing and storage of these clinical products. nih.govresearcher.life This finding was significant as it revealed that a common biopharmaceutical product contained a bioactive small molecule metabolite.
Early characterization of this newly identified DKP focused on its unexpected biological activity. Researchers found that commercial HSA preparations exhibited immunosuppressive effects in vitro. nih.gov Further investigation revealed that Aspartyl-alanyl-diketopiperazine was a key contributor to this phenomenon. nih.govresearchgate.net Seminal studies demonstrated that DA-DKP could modulate the inflammatory immune response. nih.govglpbio.com Specifically, it was shown to significantly reduce the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by activated human T-lymphocytes. nih.govnih.gov
One key study quantified the concentration of DA-DKP in various commercial HSA sources, finding it present in concentrations ranging from 42.0 to 79.6 µM. nih.gov This research established a direct correlation between the presence of the metabolite and the observed immunosuppressive qualities of the HSA solutions. nih.gov The mechanism of action was later explored, with findings indicating that DA-DKP influences T-lymphocyte cytokine production through a molecular pathway involving the guanosine (B1672433) triphosphatase Rap1, a pathway implicated in T-lymphocyte anergy. nih.gov These early studies were crucial in characterizing Aspartyl-alanyl-diketopiperazine not merely as a protein degradation product, but as a potent immunomodulatory metabolite.
Table 2: Research Findings on Aspartyl-alanyl-diketopiperazine's Immunomodulatory Effects
| Finding | Cell Type | Effect | Reference |
| Inhibition of cytokine production | Activated human peripheral blood mononuclear cells (PBMCs) | Significant reduction of IFN-γ and TNF-α | nih.gov |
| Dose-dependent immunosuppression | Antigen-specific T-lymphocyte cell line | Inhibition of TNF-α production | researchgate.net |
| Modulation of signal transduction | Human T-lymphocytes | Increased levels of active Rap1; decreased phosphorylated ATF-2 and c-jun | nih.gov |
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14N2O6 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1 |
InChI Key |
MYRIWKRFRIFHDD-MMALYQPHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Origin and Biosynthesis of Aspartyl Alanyl Diketopiperazine Acetate
Endogenous Formation Pathways
In biological systems, particularly in humans, DA-DKP is not synthesized de novo as a primary metabolite. Instead, its presence is typically the result of the breakdown and modification of larger proteins or spontaneous chemical rearrangements.
Proteolytic Cleavage and Cyclization from Albumin Derivatives
The primary endogenous source of Aspartyl-alanyl-diketopiperazine is human serum albumin (HSA). caymanchem.com Research has shown that this diketopiperazine is generated from the N-terminus of albumin, specifically through a process of cleavage and subsequent cyclization. nih.gov This transformation is particularly noted during the commercial preparation of serum albumin products. nih.gov The process involves the enzymatic or chemical cleavage of the N-terminal dipeptide, Aspartyl-alanine, from the albumin protein. khanacademy.orgyoutube.com Once liberated, this dipeptide can undergo an intramolecular cyclization to form the stable six-membered diketopiperazine ring structure. nih.govresearchgate.netacs.org This cyclization constricts the peptide backbone, resulting in a conformationally defined and more stable molecule compared to its linear precursor. nih.govmesalabs.com
Non-Enzymatic Processes in Biological Systems
Beyond specific enzymatic cleavage, diketopiperazines can also form through non-enzymatic, spontaneous processes. This degradation pathway involves a nucleophilic attack by the N-terminal amine of a dipeptide on the carbonyl carbon of the second amino acid residue. nih.gov This intramolecular reaction results in the cleavage of the peptide bond and the formation of the cyclic diketopiperazine structure. nih.gov This type of spontaneous cyclization is a known decomposition pathway for peptides and proteins, especially when a proline residue is in the second position, though it can occur with other residues as well. nih.gov The stability of the six-membered ring structure is a significant driving force for this reaction. researchgate.net Such non-enzymatic formations are often observed as degradation products of polypeptides in various biological contexts and even in processed foods and beverages. wikipedia.org
| Pathway | Description | Precursor Molecule | Key Process |
|---|---|---|---|
| Proteolytic Cleavage and Cyclization | Formation from the N-terminus of albumin, particularly during processing. nih.gov | Human Serum Albumin (HSA) | Enzymatic or chemical cleavage followed by intramolecular cyclization. khanacademy.orgnih.gov |
| Non-Enzymatic Processes | Spontaneous cyclization of a dipeptide fragment resulting from general polypeptide degradation. nih.govwikipedia.org | Aspartyl-alanine dipeptide | Intramolecular nucleophilic attack of the N-terminal amine. nih.gov |
Biosynthetic Principles of Diketopiperazines
While DA-DKP itself is often a byproduct of protein degradation in mammals, the broader class of diketopiperazines (DKPs) represents a vast family of natural products actively synthesized by microorganisms. rsc.org These organisms utilize sophisticated enzymatic machinery to produce the DKP scaffold, which is often further modified to create a wide array of bioactive compounds. rsc.orgrsc.org
Enzymatic Catalysis via Non-Ribosomal Peptide Synthetases (NRPS) and Cyclodipeptide Synthases (CDPS)
The biosynthesis of the DKP scaffold is primarily catalyzed by two distinct families of enzymes: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). researchgate.netnih.gov
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular megaenzymes found in both bacteria and fungi. nih.govnih.gov Each module within an NRPS is responsible for incorporating a single amino acid into a growing peptide chain. nih.gov A minimal module consists of an adenylation (A) domain, which selects and activates a specific amino acid, and a peptidyl carrier protein (PCP) domain, which tethers the activated amino acid. nih.govacs.org A condensation (C) domain then catalyzes peptide bond formation. nih.gov In DKP-forming NRPSs, a terminal domain facilitates the cyclization and release of the dipeptide, forming the DKP ring. researchgate.net
Cyclodipeptide Synthases (CDPSs): This is a more recently identified family of enzymes, found predominantly in bacteria. nih.gov In contrast to the large NRPSs, CDPSs are smaller enzymes that catalyze the formation of cyclodipeptides by utilizing aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govrsc.org They effectively hijack these building blocks from the cell's primary protein synthesis machinery. rsc.org CDPSs catalyze the formation of the two peptide bonds required to assemble the DKP skeleton, which can then be acted upon by other tailoring enzymes. researchgate.net
Gene Cluster Identification and Functional Characterization
In microorganisms, the genes encoding the enzymes for DKP biosynthesis are typically organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org A BGC contains the gene for the core synthase (either an NRPS or a CDPS) along with genes for "tailoring enzymes." rsc.orgrsc.org These tailoring enzymes modify the initial DKP scaffold to produce the final, often complex, natural product. Common tailoring enzymes found in these clusters include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases. rsc.orgrsc.orgnih.gov
The functional characterization of these BGCs involves genome mining to identify putative clusters, followed by genetic manipulation (e.g., gene knockout or heterologous expression) to link the cluster to the production of a specific DKP. mdpi.comnih.gov For instance, the characterization of the albonoursin (B1666814) BGC from Streptomyces noursei revealed a CDPS-based pathway independent of NRPS machinery. nih.gov Similarly, analysis of BGCs in fungi like Aspergillus has uncovered novel NRPS pathways for DKP synthesis. nih.govmdpi.com
Comparative Analysis of Biosynthetic Routes
The NRPS and CDPS pathways represent two distinct and evolutionarily unrelated strategies for the synthesis of diketopiperazines.
Substrate and Size: The most fundamental difference lies in their substrates and size. NRPSs are massive, multi-domain proteins that activate free amino acids, whereas CDPSs are compact enzymes that utilize pre-activated amino acids in the form of aa-tRNAs. rsc.orgnih.gov
Mechanism and Complexity: NRPS pathways are self-contained assembly lines where substrate selection, condensation, and sometimes modification (like epimerization) are integrated into a single mega-synthetase. acs.org The CDPS pathway is more streamlined for creating the core DKP ring; the structural diversity of its final products relies heavily on the subsequent action of separate tailoring enzymes encoded within the same BGC. rsc.orgrsc.org
Distribution: NRPSs are widespread in both fungi and bacteria. nih.gov In contrast, CDPSs have, to date, been found primarily in bacteria. rsc.orgnih.gov This suggests different evolutionary origins and ecological roles for these two pathways.
| Feature | Non-Ribosomal Peptide Synthetases (NRPS) | Cyclodipeptide Synthases (CDPS) |
|---|---|---|
| Enzyme Structure | Large, multi-modular megaenzymes. nih.gov | Small, compact enzymes. researchgate.net |
| Substrates | Free amino acids. nih.gov | Aminoacyl-tRNAs (aa-tRNAs). nih.govrsc.org |
| Mechanism | Integrated assembly-line logic with dedicated domains for activation, tethering, condensation, and release. nih.govacs.org | Catalyzes cyclization of two aa-tRNA substrates; relies on separate tailoring enzymes for diversification. researchgate.netrsc.org |
| Genetic Organization | Core gene is part of a larger Biosynthetic Gene Cluster (BGC). frontiersin.org | Core gene is typically found in a BGC with tailoring enzymes. rsc.orgrsc.org |
| Organismal Distribution | Widespread in bacteria and fungi. nih.gov | Predominantly found in bacteria. nih.gov |
Degradation and Stability Kinetics of Aspartyl-alanyl-diketopiperazine Acetate (B1210297)
Investigation of Isomerization and Epimerization Reactions
A significant aspect of the degradation of aspartyl-containing peptides and their derivatives is their propensity for isomerization and epimerization. nih.govnih.gov Studies on related aspartyl-derived diketopiperazines show that rapid epimerization of the initial cis-DKP to the trans-DKP configuration occurs under various conditions. nih.gov
Isomerization of the aspartyl residue itself is a major degradation reaction. nih.gov The peptide bond involving the aspartyl group can rearrange, converting the standard α-aspartyl linkage to a more stable β-aspartyl linkage. nih.gov This process proceeds through a cyclic succinimide (B58015) intermediate. nih.gov The rate of these reactions is influenced by factors such as temperature and pH, with equilibrium being reached much faster at elevated temperatures. nih.gov
Formation and Hydrolysis of Succinimide Intermediates
The formation of a cyclic succinimide is a central event in both the formation and degradation of aspartyl-derived diketopiperazines. nih.gov This intermediate is key to the isomerization and enantiomerization of the linear aspartyl peptides that exist in equilibrium with the DKP. nih.gov The degradation pathway can proceed from the DKP back to the succinimide, which then hydrolyzes to form linear dipeptides. nih.gov
The hydrolysis of the succinimide ring is a critical step. nih.gov While succinimide linkers are often used in bioconjugation, their stability can be a concern. The hydrolysis of the succinimide ring can lead to the formation of a stable, open-ring structure, but research has shown that this hydrolysis can be reversible, with the potential for the ring to close again under certain storage or stress conditions. nih.govrsc.org The rate and extent of this hydrolysis are significantly affected by the local chemical environment, including the proximity of certain chemical groups. nih.gov
Influence of Environmental Factors on Compound Stability
The stability and degradation kinetics of diketopiperazines are highly dependent on environmental factors, particularly pH and temperature. nih.gov Studies on similar DKPs demonstrate that their degradation follows pseudo-first-order kinetics and is significantly influenced by pH. nih.gov
At neutral to moderately acidic pH (pH 3-8), the diketopiperazine ring can be relatively stable. However, at pH values below 3 or above 8, it is susceptible to hydrolysis, which breaks the ring structure to form the corresponding linear dipeptide. nih.gov The rate of DKP formation from a linear peptide precursor is also pH-dependent, with the unprotonated N-terminal amino group being more reactive. nih.gov Temperature also plays a crucial role; for instance, studies on related compounds show that degradation proceeds very slowly at 25°C but is significantly accelerated at 80°C. nih.govnih.gov
The following tables summarize findings on how environmental conditions affect the degradation of related aspartyl peptides and diketopiperazines.
| Factor | Condition | Observation | Reference |
| pH | pH > 8 | Promotes hydrolysis of the DKP ring. | nih.gov |
| pH | pH < 3 | Promotes hydrolysis of the DKP ring. | nih.gov |
| Temperature | 80°C | Rapid epimerization and degradation observed. | nih.gov |
| Temperature | 25°C | Degradation proceeds very slowly. | nih.gov |
| Experimental Condition | Primary Reaction Products | Key Finding | Reference |
| pH 10, 80°C | Linear α-l/d-Asp and β-l/d-Asp peptides | Indicates a cyclic succinimide is formed in the process. | nih.gov |
| pH 10, 25°C | Diketopiperazines (major) | Linear Asp peptides found only at low concentrations. | nih.gov |
| pH 7.4, 80°C | Diketopiperazines (major) | Linear Asp peptides found only at low concentrations. | nih.gov |
Molecular Mechanisms and Biological Activities of Aspartyl Alanyl Diketopiperazine Acetate
Immunomodulatory System Interactions
Aspartyl-alanyl-diketopiperazine acetate (B1210297) demonstrates significant interactions with the immune system, particularly in modulating T-lymphocyte responses and cytokine expression.
Modulation of T-lymphocyte Anergy Pathways
Aspartyl-alanyl-diketopiperazine acetate has been identified as an immunomodulatory molecule that can influence the inflammatory immune response through pathways associated with T-lymphocyte anergy. drugbank.comnih.govnih.gov T-cell anergy is a state of unresponsiveness in T-lymphocytes, which is crucial for maintaining peripheral tolerance and preventing autoimmune reactions.
Research indicates that this diketopiperazine, a fragment of human serum albumin, can suppress the expression of Interferon-gamma (IFN-γ) from T-cells, leading to a state of anergy. nih.gov This modulation of T-lymphocyte activity is a key aspect of its immunomodulatory effects.
| Key Findings on T-lymphocyte Anergy Modulation | Source Index |
| Identified as an immunomodulatory molecule involved in T-lymphocyte anergy pathways. | drugbank.comnih.govnih.gov |
| Suppresses IFN-γ expression from T-cells, inducing an anergic state. | nih.gov |
| Acts as a fragment of human serum albumin to modulate T-lymphocyte cytokine production. | caymanchem.com |
Regulation of Inflammatory and Anti-Inflammatory Cytokine Expression (e.g., IFN-γ, IL-10)
The immunomodulatory function of this compound extends to the regulation of cytokine expression. Cytokines are signaling proteins that are critical in controlling the growth and activity of other immune system cells and blood cells.
Specifically, studies have shown that this compound can reduce the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) in antigen-stimulated human T-cells. caymanchem.com One study noted a reduction in both IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) production in isolated human T-cells when treated with a 500 µM concentration of the compound. caymanchem.com While the impact on pro-inflammatory cytokines like IFN-γ is documented, specific research detailing its direct regulatory effect on anti-inflammatory cytokines such as Interleukin-10 (IL-10) is not extensively covered in the reviewed literature.
| Effects on Cytokine Expression | Source Index |
| Reduces antigen-induced IFN-γ production in isolated human T-cells. | caymanchem.com |
| A concentration of 500 µM was shown to decrease both IFN-γ and TNF-α production. | caymanchem.com |
| Modulates T-lymphocyte cytokine production through the Rap1 signaling pathway. | caymanchem.com |
Influence on Prostaglandin (B15479496) Synthesis and Cyclooxygenase Pathways (e.g., COX-2)
Based on a comprehensive review of the available scientific literature, there is currently no direct evidence or specific research detailing the influence of this compound on prostaglandin synthesis or the cyclooxygenase (COX) pathways, including the COX-2 enzyme. Prostaglandins are lipid compounds that are involved in the inflammatory response, and COX-2 is a key enzyme in their synthesis. nih.govmdpi.com While the compound has established immunomodulatory effects, its interaction with this specific inflammatory pathway has not been elucidated in the reviewed sources.
Receptor and Protein Binding Investigations
The specific binding of this compound to cellular receptors and proteins is a critical area of research to understand its mechanism of action.
Platelet Activating Factor (PAF) Receptor Antagonism Studies
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation and platelet aggregation. wikipedia.org Its effects are mediated through the Platelet-Activating Factor receptor (PAF-R). nih.gov While the broader class of diketopiperazines has been a subject of interest in the development of PAF receptor antagonists, there is a lack of specific studies focusing on this compound as a PAF receptor antagonist in the reviewed scientific literature.
Consistent with the lack of studies on its PAF receptor antagonism, there is no available research that elucidates the specific binding interactions of this compound with the PAF receptor. Understanding these interactions at a molecular level would be crucial for confirming its potential as a PAF receptor antagonist and for any future drug development efforts.
Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms
Currently, there is no specific scientific literature detailing the direct activation or modulation of the Aryl Hydrocarbon Receptor (AhR) by this compound.
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental stimuli and modulating the immune system. mdpi.commdpi.com In its inactive state, AhR resides in the cytoplasm within a multiprotein complex. nih.gov Upon binding to a ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.comnih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govmdpi.com The activation of AhR can lead to a variety of cellular and epigenetic mechanisms that can attenuate inflammation. mdpi.com Ligands for AhR are structurally diverse and include a wide range of natural and synthetic compounds, such as tryptophan metabolites. nih.govresearchgate.net
Modulation of CD36 and mTORC1 Signaling Axes
Detailed research specifically outlining the modulation of the CD36 and mTORC1 signaling axes by this compound is not available in the current scientific literature.
The CD36 receptor is a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor for various ligands, including oxidized low-density lipoprotein (oxLDL), and plays a role in lipid metabolism and inflammatory responses. nih.govnih.gov CD36 can associate with other membrane proteins to modulate cell signaling and is involved in pro-atherogenic functions in macrophages. nih.gov It acts as a dual-function molecule, serving as both a signaling receptor for damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), and as a transporter for long-chain fatty acids. nih.gov This dual role allows CD36 to integrate cell signaling with metabolic pathways, influencing immune cell differentiation and activation. nih.gov
General Diketopiperazine Bioactivity Research Frameworks
Diketopiperazines (DKPs) are a versatile class of compounds with a wide spectrum of biological activities, making them a subject of extensive research. eurekaselect.comnih.gov The rigid, peptide-like DKP scaffold is conformationally constrained and stable against proteolytic degradation, which makes it an attractive framework for drug design. researchgate.netrsc.orgmdpi.com
| Bioactivity Framework | Description | Key Research Findings |
| Cellular Signaling | Intervention in cell-to-cell communication pathways, such as bacterial quorum sensing. | DKPs can modulate LuxR-mediated quorum-sensing systems, interfering with microbial communication and controlling biofilm formation. eurekaselect.com They can act as cross-communication signals between different bacterial species. acs.org |
| Enzymatic Modulation | Inhibition or activation of specific enzymes, such as proteases. | Certain DKPs have been investigated as calpain inhibitors against conditions like stroke. nih.gov However, studies on specific DKP libraries have not always found significant activity against human calpain I. nih.gov |
| Biological Transport | Acting as carriers to transport molecules across biological barriers, notably the blood-brain barrier. | The DKP scaffold is considered a novel delivery system to transport drugs and other cargo that cannot cross the blood-brain barrier unaided. nih.govacs.org |
| Pharmacophore Studies | Investigation of the structural features required for biological activity to guide drug design. | Structure-activity relationship (SAR) studies have identified key pharmacophoric features for DKP analogs targeting specific receptors, such as opioid receptors. nih.gov The DKP ring is a stable pharmacophore used in synthetic drug design. researchgate.net |
Cellular Signaling Pathway Interventions (e.g., Cell Division, Quorum Sensing)
Diketopiperazines play a significant role in cellular communication, particularly in the bacterial process known as quorum sensing (QS). nih.gov Quorum sensing is a mechanism that allows bacteria to regulate gene expression based on population density, controlling virulence, biofilm formation, and the production of proteases and siderophores. nih.gov DKPs have been shown to modulate these QS systems, offering an alternative method for controlling bacterial infections by interfering with their communication pathways. eurekaselect.comnih.gov For instance, certain DKPs can impair the ability of pathogens like Burkholderia cenocepacia to produce virulence factors and form biofilms. nih.gov Additionally, specific DKPs, such as cyclo(l-Pro–l-Leu), have been identified as QS signals that facilitate communication between different bacterial species like Cronobacter sakazakii and Bacillus cereus. acs.org Beyond bacterial signaling, some DKPs are also noted for their relevance in preventing cell division. nih.gov
Enzymatic Activity Modulation (e.g., Calpain, Proteases)
The DKP scaffold is a platform for developing modulators of enzymatic activity. A notable area of investigation is the inhibition of calpains, a family of calcium-dependent cysteine proteases involved in numerous physiological and pathological processes, including cell migration, proliferation, and apoptosis. nih.govnih.gov Dysregulation of the calpain system is linked to several diseases, such as neurodegenerative disorders, cancer, and neurological injury. nih.gov While several classes of inhibitors targeting the active site of calpains have been developed, a major challenge is their lack of specificity. nih.gov Although some DKPs have been reported as calpain inhibitors, a study involving a synthesized library of DKP compounds found no significant inhibitory activity against recombinant human calpain I. nih.gov
Role in Biological Transport Phenomena (e.g., Blood-Brain Barrier Translocation)
One of the most promising applications for diketopiperazines is in overcoming biological transport challenges, particularly translocation across the blood-brain barrier (BBB). nih.gov The BBB poses a significant obstacle for the delivery of therapeutics to the central nervous system. researchgate.net The rigid and stable structure of DKPs allows them to be used as scaffolds for BBB-shuttles, capable of transporting drugs and other molecules that cannot cross the barrier on their own. nih.govacs.org Studies using parallel artificial membrane permeability assays have been conducted to evaluate DKP libraries and understand the structural features that govern their passage across the BBB via passive diffusion. nih.gov This research has led to the design of novel DKP-based delivery systems for conditions such as Parkinson's disease. researchgate.netunich.it
Structurally Dependent Pharmacophore Studies
The diketopiperazine ring is considered a versatile and stable pharmacophore, making it highly attractive for synthetic drug design and medicinal chemistry. wikipedia.orgresearchgate.net Its conformationally constrained, nearly planar scaffold incorporates both hydrogen bond donors and acceptors, allowing for specific interactions with biological targets. mdpi.comwikipedia.org Structure-activity relationship (SAR) studies are crucial in this field to identify the structural features necessary for a desired biological effect. For example, research on DKP analogs as opioid receptor ligands has helped to identify the pharmacophoric elements required for affinity and selectivity. nih.gov These studies guide the modification of the DKP core to optimize pharmacokinetic profiles for CNS agents and other therapeutic applications. mdpi.comnih.gov
Advanced Research Methodologies for Aspartyl Alanyl Diketopiperazine Acetate
Analytical Techniques for Detection and Quantification
Precise and sensitive analytical methods are fundamental for the characterization of Aspartyl-alanyl-diketopiperazine acetate (B1210297) in various matrices. High-performance liquid chromatography and capillary electrophoresis, often coupled with mass spectrometry, are powerful tools for its analysis.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) are premier techniques for the analysis of diketopiperazines. researchgate.net These methods offer high resolution, sensitivity, and specificity.
In a typical UPLC-ESI-TOF-MS setup, the compound is first separated from a complex mixture on a reverse-phase column (e.g., C18). The separation is based on its polarity. nih.govimreblank.ch Following separation, the analyte is introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions. frontiersin.org The time-of-flight analyzer then measures the mass-to-charge ratio (m/z) of these ions with high accuracy, allowing for the determination of the elemental composition. nih.gov Tandem MS (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding a characteristic pattern of daughter ions that serves as a structural fingerprint for unequivocal identification. researchgate.net This methodology is invaluable for identifying and quantifying Aspartyl-alanyl-diketopiperazine acetate in complex biological or chemical samples. researchgate.netimreblank.ch
Table 1: UPLC-ESI-TOF-MS Parameters for Diketopiperazine Analysis
| Parameter | Typical Value/Condition | Purpose |
| Chromatography System | UPLC with Reverse-Phase C18 Column | High-resolution separation of analytes. nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | Elution of compounds based on polarity. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | Generates charged molecules for MS analysis. frontiersin.org |
| Mass Analyzer | Time-of-Flight (TOF) | High-accuracy mass measurement. nih.gov |
| Scan Range | 50–1200 m/z | Detection of a wide range of molecular weights. mdpi.com |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS | Structural elucidation of the molecule. researchgate.net |
Capillary Electrophoresis (CE) coupled with Electrospray Ionization Mass Spectrometry (CE-ESI-MS) is another powerful analytical tool for charged species like this compound. nih.gov CE separates molecules based on their electrophoretic mobility in a capillary filled with a background electrolyte under an applied electric field. nih.gov This technique offers high separation efficiency, short analysis times, and requires only minute sample volumes. nih.govdatapdf.com
The coupling of CE to ESI-MS provides both high-efficiency separation and sensitive, selective detection with molecular structural information. nih.govchimia.ch This combination is particularly advantageous for analyzing complex mixtures, such as those found in pharmaceutical or biological samples. chimia.ch The CE-ESI-MS system can effectively separate Aspartyl-alanyl-diketopiperazine from other charged impurities or metabolites before it enters the mass spectrometer for identification and quantification. nih.gov
Determining the stereochemistry of the amino acid constituents of Aspartyl-alanyl-diketopiperazine is critical, as chirality can significantly impact biological activity. Marfey's method is a widely used and reliable technique for this purpose. nih.govmdpi.com
The method involves the acid hydrolysis of the diketopiperazine to break the peptide bonds and release the constituent amino acids (aspartic acid and alanine). These amino acids are then derivatized with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or a similar chiral molecule. mdpi.comnih.gov This derivatization creates diastereomers that can be readily separated using standard reverse-phase HPLC. nih.govresearchgate.net By comparing the retention times of the derivatized amino acids from the sample with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of the original amino acids in the diketopiperazine can be unequivocally determined. mdpi.com
Table 2: Steps in Chiral Analysis using Marfey's Reagent
| Step | Description | Purpose |
| 1. Hydrolysis | The diketopiperazine is hydrolyzed (e.g., with 6N HCl) to break the amide bonds. | To release the individual amino acid constituents. mdpi.com |
| 2. Derivatization | The amino acid hydrolysate is reacted with Marfey's reagent (FDAA). | To form diastereomeric derivatives of the D and L amino acids. nih.gov |
| 3. HPLC Separation | The resulting diastereomers are separated on a reverse-phase HPLC column. | To resolve the D- and L-amino acid derivatives based on their different physical properties. researchgate.net |
| 4. Detection & Comparison | The retention times are compared to those of derivatized D- and L-amino acid standards. | To determine the absolute configuration of the amino acids in the original peptide. mdpi.com |
Synthetic Strategies and Structural Modifications
The synthesis of this compound and its analogues can be achieved through various peptide chemistry strategies. These methods allow for the controlled formation of the cyclic dipeptide structure.
Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes for preparing the linear dipeptide precursor to Aspartyl-alanyl-diketopiperazine.
Solid-Phase Peptide Synthesis (SPPS) involves attaching the first C-terminal amino acid (e.g., Alanine) to an insoluble polymer resin. core.ac.uk The peptide chain is then elongated in a stepwise manner by adding the subsequent protected amino acid (e.g., Aspartic acid). core.ac.uk A significant advantage of SPPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound peptide. nih.govluxembourg-bio.com However, a common side reaction in SPPS is the premature cleavage and cyclization of a dipeptide from the resin to form a diketopiperazine, especially when proline is the second amino acid. nih.govresearchgate.net This tendency can also be exploited for the deliberate synthesis of diketopiperazines through a "cyclative cleavage" strategy. nih.gov
Solution-Phase Synthesis involves carrying out all reactions in a solvent system. While it can be more challenging in terms of purification, which often requires chromatography after each step, it is highly suitable for large-scale synthesis. acs.orgnih.gov The general approach involves coupling protected aspartic acid and alanine (B10760859) methyl ester, followed by deprotection and cyclization to yield the diketopiperazine. acs.org
The most common and direct method for forming the diketopiperazine ring is the cyclization of a dipeptide precursor. wikipedia.org This intramolecular condensation reaction typically involves the formation of an amide bond between the N-terminal amine and the C-terminal ester of a linear dipeptide. acs.org
Thermal Cyclization is a frequently employed method where a dipeptide ester (e.g., Asp-Ala-OMe) is heated in a suitable solvent, such as methanol (B129727) or dioxane. nih.govacs.org The elevated temperature provides the activation energy needed for the intramolecular aminolysis of the ester, leading to the formation of the six-membered diketopiperazine ring and the elimination of an alcohol molecule. acs.orgnih.gov This method is often efficient, though conditions must be carefully controlled to avoid racemization or other side reactions. wikipedia.org Studies using techniques like thermal Fourier-transform infrared (FT-IR) microscopy have been used to investigate the pathway of diketopiperazine formation in the solid state upon heating. nih.gov
Other peptide-derived routes can involve the use of coupling reagents to facilitate the cyclization of a dipeptide with a free carboxylic acid, or the cyclization of dipeptide intermediates formed during other reactions, such as the Ugi reaction. wikipedia.org These strategies provide a versatile toolkit for the synthesis of Aspartyl-alanyl-diketopiperazine and its derivatives for further research. organic-chemistry.orgnih.gov
Chemoenzymatic Synthesis Approaches
The synthesis of diketopiperazines (DKPs), including Aspartyl-alanyl-diketopiperazine, is increasingly benefiting from chemoenzymatic approaches. These methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering advantages over purely chemical or biological routes. While specific chemoenzymatic synthesis protocols for this compound are not extensively detailed in publicly available literature, general strategies for DKP synthesis provide a foundational framework.
One promising approach involves the use of cyclodipeptide synthases (CDPSs), which are enzymes that catalyze the formation of the DKP scaffold from aminoacyl-tRNA precursors. In a chemoenzymatic context, this could involve the enzymatic synthesis of the core cyclo(Asp-Ala) structure, followed by chemical modifications, such as acetylation, to yield the final product. This strategy allows for precise control over stereochemistry, a critical factor in the biological activity of chiral molecules like Aspartyl-alanyl-diketopiperazine.
Another viable method is the use of proteases under non-aqueous conditions to catalyze the cyclization of a linear dipeptide precursor, Aspartyl-alanine. By carefully selecting the enzyme and reaction conditions, the equilibrium can be shifted towards cyclization rather than hydrolysis, leading to the formation of the desired DKP. Subsequent chemical steps can then be used to introduce the acetate group. The development of robust and scalable chemoenzymatic processes is a key area of ongoing research to facilitate the broader investigation and potential therapeutic application of this compound.
In Vitro Experimental Design for Mechanistic Research
Primary Cell and Cell Line Culture Models (e.g., PBMCs, T-cells, Monocytes, Chondrocytes)
In vitro studies using primary cells and cell lines are fundamental to understanding the biological effects of this compound. This compound, also known as DA-DKP, is a derivative of human serum albumin and has demonstrated immunosuppressive capabilities. caymanchem.com
Research has specifically shown that DA-DKP can modulate the function of human T-lymphocytes. In one key study, it was observed that the presence of DA-DKP significantly reduced the antigen-induced production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in isolated human T-cells. caymanchem.com This finding highlights the compound's potential to dampen excessive T-cell responses, which are implicated in various inflammatory and autoimmune conditions.
While direct studies on the effects of this compound on peripheral blood mononuclear cells (PBMCs) and monocytes are not extensively documented, the known impact on T-cells, a major component of PBMCs, suggests a broader immunomodulatory role. Further investigation using these cell models would be crucial to delineate the compound's effects on different immune cell subsets and their interactions.
Furthermore, the clinical investigation of Aspartyl-alanyl-diketopiperazine for severe osteoarthritis of the knee points towards a potential interaction with chondrocytes, the primary cells in cartilage. drugbank.com Although direct experimental data on this interaction is not yet widely available, research in this area would be vital to understand its mechanism of action in joint-related pathologies.
Below is a table summarizing the observed effects of Aspartyl-alanyl-diketopiperazine on T-cells:
| Cell Type | Experimental Model | Key Findings |
| Human T-lymphocytes | In vitro antigen stimulation | Reduced production of IFN-γ and TNF-α |
Biochemical Assays for Enzyme Kinetics and Receptor Binding
To fully understand the mechanism of action of this compound, biochemical assays focusing on enzyme kinetics and receptor binding are essential. While specific receptor binding assays for this compound are not yet detailed in the literature, the general approach involves using radiolabeled ligands in competitive binding studies to identify and characterize receptor interactions. nih.govmerckmillipore.comnih.gov These assays are critical for determining the binding affinity and specificity of the compound to its molecular targets.
Regarding enzyme kinetics, studies on the degradation of similar aspartyl-derived diketopiperazines have provided valuable insights. For instance, the degradation kinetics of a diketopiperazine derived from an aspartyl tripeptide were investigated under forced conditions. nih.gov This research revealed that the stability and degradation pathways of such compounds are pH-dependent, with a succinimide (B58015) intermediate playing a central role in both DKP formation and the isomerization of the linear peptide precursors. nih.gov Understanding the kinetic parameters of this compound's formation, degradation, and interaction with enzymes is crucial for predicting its stability and bioavailability.
Computational and Theoretical Chemistry Applications
Ab Initio Quantum Mechanical Calculations for Reaction Mechanisms
Ab initio quantum mechanical calculations are powerful theoretical tools for investigating the reaction mechanisms of diketopiperazine formation at the electronic level. While specific studies on Aspartyl-alanyl-diketopiperazine are not prevalent, research on similar systems has utilized methods like Density Functional Theory (DFT) to elucidate the intricacies of DKP synthesis.
For example, DFT calculations have been employed to study the formation of diketopiperazines during solid-phase peptide synthesis. researchgate.net These studies have shown that the penultimate amino acid in a peptide sequence can stabilize the transition state for DKP formation through specific interactions, such as C-H···π interactions. researchgate.net Such calculations can predict reaction pathways and the stability of intermediates, providing a theoretical foundation for optimizing synthetic strategies and minimizing side reactions. Applying these computational approaches to Aspartyl-alanyl-diketopiperazine could offer valuable insights into its formation mechanism and chemical reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and intermolecular interactions of diketopiperazines. These simulations provide a dynamic view of the molecule's behavior in different environments, which is crucial for understanding its biological activity.
MD simulations have been successfully used to guide the engineering of enzymes involved in DKP biosynthesis. By comparing the conformational flexibility of different enzyme homologues, researchers have identified key regions that control chemoselectivity in DKP dimerization. nih.govnih.gov This approach has enabled the rational design of enzyme variants with altered product specificities.
Furthermore, MD simulations can be used to study the interaction of diketopiperazines with their biological targets. For instance, simulations have been used to investigate the binding of DKP-based compounds to receptors, providing insights into the specific interactions that govern binding affinity and selectivity. nih.gov Applying MD simulations to this compound could help in identifying its potential receptors and elucidating the molecular basis of its immunomodulatory effects. These computational studies can also predict the compound's conformational preferences, which are essential for its interaction with biological macromolecules.
Future Research Directions and Uncharted Avenues for Aspartyl Alanyl Diketopiperazine Acetate
Elucidation of Novel Molecular Targets and Pathways
Future research should prioritize the identification and characterization of the molecular targets of Aspartyl-alanyl-diketopiperazine acetate (B1210297). As a cyclic dipeptide, its structure may facilitate interactions with a variety of protein binding sites, including enzymes and receptors. The investigation into its role in osteoarthritis, as suggested by its inclusion in clinical trials, provides a starting point. drugbank.com However, the precise molecular pathways it modulates within this context remain to be fully elucidated. Advanced proteomic and genomic approaches could be employed to uncover novel binding partners and downstream signaling cascades affected by this compound.
Exploration of Undiscovered Biological Activities
Beyond its potential role in joint health, the broader biological activities of Aspartyl-alanyl-diketopiperazine acetate are largely unknown. Diketopiperazines as a class of compounds have been shown to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer activities. Future studies should, therefore, involve comprehensive screening of this compound against various biological targets and in different disease models. This could unveil previously undiscovered therapeutic potentials and expand its application beyond its current area of investigation.
Development of Advanced Methodologies for Characterization and Synthesis
The advancement of analytical and synthetic methodologies is crucial for the continued investigation of this compound. While basic chemical identifiers are available, more sophisticated characterization techniques could provide deeper insights into its three-dimensional structure and conformational dynamics, which are critical for its biological activity. drugbank.com Furthermore, the development of more efficient and scalable synthetic routes would be beneficial for producing larger quantities of the compound for extensive preclinical and clinical research. This could involve exploring novel catalytic methods or enzymatic synthesis approaches.
Q & A
Basic: What are the structural and stability characteristics of Aspartyl-alanyl-diketopiperazine (DA-DKP) acetate under varying experimental conditions?
Answer:
DA-DKP acetate (C₇H₁₀N₂O₄, MW 186.17 g/mol) is a cyclic dipeptide with a diketopiperazine backbone derived from the N-terminal cleavage and cyclization of human serum albumin. Its stability is pH- and temperature-dependent:
- Degradation kinetics : At pH 10 and 80°C, rapid epimerization occurs, forming linear diastereomeric α/β-Asp peptides via cyclic succinimide intermediates. At pH 7.4 and 80°C, DA-DKP remains stable, with minimal degradation .
- Methodological recommendation : Use capillary electrophoresis (CE) or HPLC with chiral columns to monitor epimerization and degradation products. A validated kinetic model incorporating succinimide intermediates should be applied to predict shelf-life under forced degradation conditions .
Advanced: How can researchers design experiments to investigate DA-DKP’s immunomodulatory effects on T-cell anergy?
Answer:
DA-DKP modulates T-cell responses by interacting with molecular pathways linked to immune anergy. Key experimental considerations:
- In vitro models : Use human peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., Jurkat) treated with DA-DKP (e.g., 10–100 µM in DMSO). Measure cytokine profiles (IL-2, IFN-γ) via ELISA and T-cell receptor (TCR) signaling markers (NFAT, NF-κB) via flow cytometry .
- Mechanistic validation : Employ siRNA knockdown or CRISPR-Cas9 to target DA-DKP-binding candidates (e.g., PD-1/CTLA-4 pathways). Co-culture assays with antigen-presenting cells can validate functional anergy induction .
Basic: What are the solubility and formulation challenges for DA-DKP in preclinical studies?
Answer:
DA-DKP has moderate solubility in DMSO (125 mg/mL) but poor aqueous solubility, necessitating formulation optimization:
- Strategies : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability. For in vivo studies, dissolve in PBS with 5% DMSO and 0.1% Tween-80 for intraperitoneal administration .
- Analytical validation : Quantify solubility via dynamic light scattering (DLS) and stability via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: How should researchers address contradictions between in vitro efficacy and failed clinical trial outcomes (e.g., NCT03349645)?
Answer:
The Phase III trial (NCT03349645) for DA-DKP in knee osteoarthritis reported inefficacy despite promising in vitro data. Methodological steps to resolve contradictions:
- Dose-response reevaluation : Compare trial dosing (e.g., 4 mL intra-articular injections) with in vitro IC₅₀ values. Adjust for synovial fluid volume and protein binding .
- Biomarker analysis : Retrospectively analyze patient synovial fluid for DA-DKP metabolites (e.g., linear Asp peptides) using LC-MS to assess target engagement .
- Species-specific differences : Validate DA-DKP’s mechanism in human-derived joint tissue models rather than murine systems .
Advanced: What experimental approaches can elucidate DA-DKP’s role in resolving hyperinflammation (e.g., long COVID-19)?
Answer:
DA-DKP’s anti-inflammatory potential in hyperinflammation (e.g., cytokine storms) requires multi-omics integration:
- Transcriptomic profiling : Perform RNA-seq on DA-DKP-treated macrophages (e.g., THP-1 cells) to identify downregulated NF-κB/MAPK pathways .
- Metabolomic correlation : Pair with LC-MS-based metabolomics to map changes in arachidonic acid/ROS pathways .
- In vivo validation : Use transgenic mice (e.g., ACE2-humanized) infected with SARS-CoV-2 to assess lung histopathology and BAL fluid cytokine levels post-DA-DKP treatment .
Basic: What analytical methods are recommended for quantifying DA-DKP and its metabolites in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 187.1 → 144.1 (DA-DKP) and 173.1 → 130.1 (degradation products) .
- Sample preparation : For plasma/serum, precipitate proteins with acetonitrile (1:4 v/v) and extract via solid-phase extraction (Oasis HLB cartridges) .
Advanced: How can computational modeling optimize DA-DKP derivatives for enhanced stability and target affinity?
Answer:
- Molecular dynamics (MD) : Simulate DA-DKP’s binding to PD-L1 or TCR using GROMACS. Prioritize derivatives with lower RMSD (<2 Å) in binding pockets .
- QSAR modeling : Train models on epimerization rates (log k) vs. substituent electronic parameters (Hammett σ) to predict stable analogs .
Basic: What are the ethical and regulatory considerations for DA-DKP research involving human samples?
Answer:
- IRB compliance : Ensure protocols for PBMC isolation (e.g., from healthy donors) adhere to Declaration of Helsinki guidelines. Obtain informed consent for commercial cell lines .
- Data integrity : Follow ALPL standards for unbiased data reporting. Disclose all experimental replicates and statistical outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
